![molecular formula C12H12O3 B157707 Senkyunolide E CAS No. 94530-83-3](/img/structure/B157707.png)
Senkyunolide E
Overview
Description
Senkyunolide I (SI) is a natural phthalide that has drawn increasing interest for its potential as a cardio-cerebral vascular drug candidate . It is mainly distributed in Umbelliferae plants, and it is relatively stable to heat, acid, and oxygen, with good blood–brain barrier (BBB) permeability .
Synthesis Analysis
Senkyunolide I is mainly distributed in Umbelliferae plants . It is relatively stable to heat, acid, and oxygen, with good blood–brain barrier (BBB) permeability . Substantial studies have established reliable methods for the isolation, purification, and content determination of SI .Molecular Structure Analysis
The molecular weight of Senkyunolide I is 224.25 and the molecular formula is C12H16O4 .Chemical Reactions Analysis
Senkyunolide I is relatively stable to heat, acid, and oxygen . It can be transformed into SI when incubated with small intestinal homogenates or liver microsomes of rats .Physical And Chemical Properties Analysis
Senkyunolide I is relatively stable to heat, acid, and oxygen . It has good blood–brain barrier (BBB) permeability .Scientific Research Applications
I’ve conducted a search for the scientific research applications of “Senkyunolide E,” but it appears that there is limited information available specifically for this compound. The available literature tends to focus more on “Senkyunolide I,” which has been studied for its potential as a cardio-cerebral vascular drug candidate and has pharmacological effects such as analgesic, anti-inflammatory, antioxidant, anti-thrombotic, anti-tumor effects, and alleviating ischemia–reperfusion injury .
Mechanism of Action
Target of Action
Senkyunolide E, also known as Senkyunolide I, primarily targets the endogenous thrombus formation process . It is particularly effective in managing thrombosis, a key pathological event in cardiovascular diseases . The compound interacts with coagulation factor II (f2, or thrombin), a crucial component in the coagulation cascade .
Mode of Action
Senkyunolide E interacts with its targets to regulate thrombus formation at multiple levels . It has been found to decrease the expression of coagulation factor II in embryos, suggesting its role in the coagulation cascade .
Biochemical Pathways
Senkyunolide E affects multiple signaling pathways, including oxidative stress, platelet activation, and the coagulation cascade . By interacting with these pathways, it exerts its antithrombotic effects and helps manage cardiovascular diseases .
Pharmacokinetics
Senkyunolide E is rapidly absorbed in vivo and is widely distributed in the kidneys, liver, and lungs . Its metabolic pathway is mainly phase II metabolism . It also has good blood-brain barrier (BBB) permeability , which enhances its bioavailability and effectiveness.
Result of Action
The molecular and cellular effects of Senkyunolide E’s action are primarily seen in its antithrombotic effects . By regulating thrombus formation at different levels, it helps manage cardiovascular diseases, particularly those involving thrombosis .
Action Environment
Senkyunolide E is relatively stable to heat, acid, and oxygen , which suggests that it can maintain its efficacy under various environmental conditions.
Safety and Hazards
properties
IUPAC Name |
(3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h3-8,13H,2H2,1H3/b11-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLCXMIVOLFJJ-XFFZJAGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=CC=CC=C2C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C\1/C2=CC=CC=C2C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Senkyunolide E |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-cancer mechanisms of Senkyunolide E?
A1: While Senkyunolide E's precise anti-cancer mechanisms are still being investigated, research suggests it may target multiple signaling pathways involved in cancer development. One study using network pharmacology and in vitro experiments indicated that Senkyunolide E, as a potential core active ingredient in Tao Hong Si Wu Decoction (THSWD), might contribute to the decoction's anti-breast cancer effects by modulating the Ras, FoxO, and PI3K-Akt signaling pathways. [] This modulation potentially impacts the expression of crucial genes like HRAS, MAPK1, AKT1, GRB2, and MAPK14, ultimately hindering the proliferation of breast cancer cells. []
Q2: Besides its presence in THSWD, are there other sources or derivatives of Senkyunolide E?
A2: Yes, Senkyunolide E is found in Angelica acutiloba, commonly known as toki, a plant used in traditional medicine. [] Furthermore, researchers have synthesized chiral aza-analogues of Senkyunolide E through a diastereoselective alkylation process involving the aromatic enamidone functionality in the Isoindole series. [, ] These synthetic approaches could pave the way for developing new compounds with potentially improved therapeutic properties.
Q3: What other ligustilide derivatives are found alongside Senkyunolide E in Angelica acutiloba?
A3: Angelica acutiloba contains a rich profile of ligustilide derivatives. Alongside Senkyunolide E, researchers have identified Senkyunolide F, H, and I in this plant. [] Additionally, a known ligustilide dimer, levistolide A, and three novel ligustilide derivatives were also isolated. [] These findings highlight the chemical diversity within this plant and its potential as a source of bioactive compounds.
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